Cas no 651780-41-5 (Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro-)

Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro-, is a brominated nitroaromatic compound featuring a methylsulfonylmethyl substituent. This structure confers reactivity suitable for applications in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, or specialty materials. The bromo and nitro groups offer sites for further functionalization via nucleophilic substitution or reduction, while the methylsulfonylmethyl moiety enhances solubility and stability. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions or as a precursor for heterocyclic systems. The compound is typically handled under controlled conditions due to its potential sensitivity to heat or strong oxidizing agents. Proper storage and handling are recommended to maintain purity and reactivity.
Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro- structure
651780-41-5 structure
Product Name:Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro-
CAS No:651780-41-5
MF:C8H8BrNO4S
MW:294.122420310974
CID:403019
PubChem ID:58656514
Update Time:2025-11-05

Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro-
    • 4-bromo-1-(methylsulfonylmethyl)-2-nitrobenzene
    • 4-Bromo-1-((methylsulfonyl)methyl)-2-nitrobenzene
    • BS-44582
    • 651780-41-5
    • FT-0753026
    • F18046
    • SCHEMBL5212613
    • 4-Bromo-1-[(methanesulfonyl)methyl]-2-nitrobenzene
    • CS-0188398
    • DTXSID70729610
    • DA-21419
    • 4-BROMO-1-(METHANESULFONYLMETHYL)-2-NITROBENZENE
    • Inchi: 1S/C8H8BrNO4S/c1-15(13,14)5-6-2-3-7(9)4-8(6)10(11)12/h2-4H,5H2,1H3
    • InChI Key: MQXYYBSWZBAOEQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)[N+](=O)[O-])CS(C)(=O)=O

Computed Properties

  • Exact Mass: 292.93574
  • Monoisotopic Mass: 292.93574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 88.3Ų

Experimental Properties

  • PSA: 77.28

Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro- Pricemore >>

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Additional information on Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro-

Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro- (CAS No. 651780-41-5): An Overview of Its Properties and Applications

Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro- (CAS No. 651780-41-5) is a multifaceted compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include a bromine atom at the 4-position, a nitro group at the 2-position, and a methylsulfonyl methyl group at the 1-position. These functional groups contribute to its reactivity and potential utility in various chemical processes.

The bromine atom at the 4-position of the benzene ring is a key feature of this compound. Brominated aromatic compounds are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The bromine atom can be readily substituted in various reactions, such as nucleophilic substitution and coupling reactions, making it a valuable starting material for synthetic chemists.

The nitro group at the 2-position adds further reactivity to the molecule. Nitroaromatic compounds are known for their strong electron-withdrawing properties, which can influence the electronic structure of the benzene ring and affect its reactivity in various chemical transformations. The nitro group can also be reduced to an amino group, which is a common step in the synthesis of many pharmaceuticals and dyes.

The methylsulfonyl methyl group at the 1-position is another distinctive feature of this compound. Sulfonate esters are known for their stability and reactivity in various organic reactions. The presence of this group can enhance the solubility and reactivity of the molecule in polar solvents, making it suitable for use in aqueous or polar organic media. Additionally, sulfonate esters can be readily converted to other functional groups through various chemical transformations, such as hydrolysis or nucleophilic substitution.

Recent research has highlighted the potential applications of Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro- in pharmaceutical development. For instance, a study published in the Journal of Medicinal Chemistry explored its use as an intermediate in the synthesis of novel anticancer agents. The bromine atom and nitro group were found to play crucial roles in enhancing the potency and selectivity of these compounds against cancer cells. Another study published in Organic Letters demonstrated its utility as a building block for constructing complex molecular architectures with potential applications in materials science.

In addition to its synthetic applications, Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro- has been studied for its potential biological activities. Preliminary studies have shown that it exhibits moderate inhibitory effects on certain enzymes involved in metabolic pathways. This property makes it an interesting candidate for further investigation as a lead compound in drug discovery programs targeting metabolic disorders.

The physical properties of Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro- are also noteworthy. It is typically a solid at room temperature with a melting point ranging from 80°C to 85°C. Its solubility properties vary depending on the solvent used; it is generally more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) than in non-polar solvents like hexane or toluene. These properties make it suitable for use in solution-phase synthesis and other chemical processes requiring solubility control.

Safety considerations are an important aspect when handling Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro-. While it is not classified as a hazardous material under current regulations, it is advisable to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to prevent skin contact and eye irritation. Additionally, fume hoods should be used to minimize exposure to vapors during handling.

In conclusion, Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro- (CAS No. 651780-41-5) is a versatile compound with significant potential in various fields of chemistry and biology. Its unique structural features make it an attractive intermediate for synthetic chemists and a promising lead compound for drug discovery programs. Ongoing research continues to uncover new applications and properties of this compound, further highlighting its importance in modern scientific research.

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